molecular formula C13H11N3O5S B8630540 2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid CAS No. 62083-99-2

2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid

Cat. No. B8630540
Key on ui cas rn: 62083-99-2
M. Wt: 321.31 g/mol
InChI Key: MAQHYXQBQUXBFB-UHFFFAOYSA-N
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Patent
US07446184B2

Procedure details

Sulfanilic acid (8.65 g, 0.05 mol) and sodium nitrite (3.8 g) were dissolved in water (pH 8, 100 ml). This solution was added to a beaker containing ice (30 g) and concentrated hydrochloric acid (15 ml). After stirring for 15 minutes, sulfamic acid (0.5 g) was added. This diazonium salt solution was added to a solution of the 2-((sulfomethyl)amino)benzoic acid prepared in stage 1 in water (150 ml) at 0 to 5° C. The reaction mixture was stirred at 0-5° C. for 1.5 hours while the pH of the reaction medium was maintained at pH 4 to 4.5 by the addition of dilute sodium hydroxide solution. When the diazonium salt had been consumed the product was precipitated by the addition of 2M hydrochloric acid. The precipitate was collected by filtration and then dissolved in water (200 ml) adjusted to pH 12 with lithium hydroxide. The resultant solution was stirred at 70° C. for 2 hours, maintaining the pH by periodic addition of 2M lithium hydroxide solution. After cooling, the reaction mixture was adjusted to pH6 with 2M hydrochloric acid. The precipitated dye was collected by filtration as a brown solid (18 g).
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-((sulfomethyl)amino)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([OH:11])(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].N([O-])=O.[Na+].Cl.S(=O)(=O)(O)[NH2:18].S(C[NH:27][C:28]1[CH:36]=[CH:35][CH:34]=[CH:33][C:29]=1[C:30]([OH:32])=[O:31])(O)(=O)=O.[OH-].[Na+]>O>[NH2:27][C:28]1[CH:36]=[CH:35][C:34]([N:18]=[N:9][C:6]2[CH:5]=[CH:4][C:3]([S:1]([OH:11])(=[O:10])=[O:2])=[CH:8][CH:7]=2)=[CH:33][C:29]=1[C:30]([OH:32])=[O:31] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
8.65 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O
Name
Quantity
3.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-((sulfomethyl)amino)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)CNC1=C(C(=O)O)C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was added to a beaker
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0-5° C. for 1.5 hours while the pH of the reaction medium
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
When the diazonium salt had been consumed the product
CUSTOM
Type
CUSTOM
Details
was precipitated by the addition of 2M hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (200 ml)
STIRRING
Type
STIRRING
Details
The resultant solution was stirred at 70° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the pH
ADDITION
Type
ADDITION
Details
by periodic addition of 2M lithium hydroxide solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The precipitated dye was collected by filtration as a brown solid (18 g)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC1=C(C(=O)O)C=C(C=C1)N=NC1=CC=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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